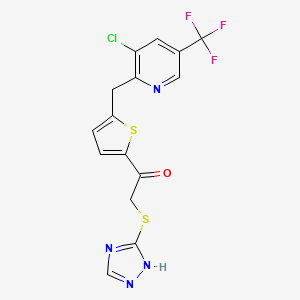

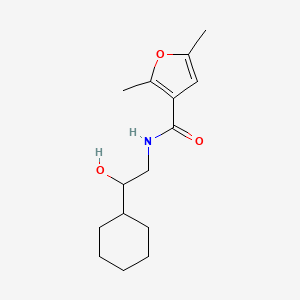

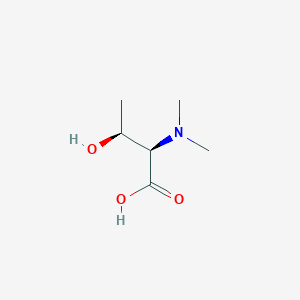

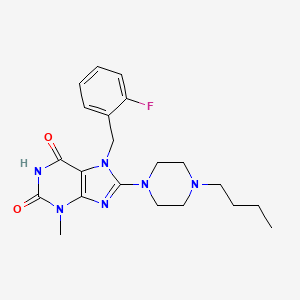

![molecular formula C11H8Cl2N2OS B2917718 1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 478259-74-4](/img/structure/B2917718.png)

1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

- In a study conducted by Mahmoud et al. (2021), a derivative of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone was used as a building block to synthesize thiazole derivatives. These compounds showed promising antitumor activities against MCF-7 tumor cells, suggesting potential applications in cancer treatment (Mahmoud et al., 2021).

Synthesis and Biological Activities

- A study by Abdel‐Aziz et al. (2011) synthesized derivatives of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone. The biological investigations of these compounds revealed potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. This indicates the potential use of these compounds in modulating immune responses (Abdel‐Aziz et al., 2011).

Antimicrobial and Antioxidant Properties

- Kaplancıklı et al. (2014) synthesized 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, which were evaluated for their antimicrobial activity. Some of these compounds were found to be potent anticandidal agents with weak cytotoxicities, indicating their potential as antimicrobial agents (Kaplancıklı et al., 2014).

Corrosion Inhibition

- A study by Tan et al. (2019) explored the use of 1-(1,3-Thiazol-2-yl)ethanone as a corrosion inhibitor for X65 steel in sulfuric acid. This study combined experimental and theoretical research to demonstrate the compound's efficacy as a green environmental corrosion inhibitor (Tan et al., 2019).

Chiral Intermediate Synthesis

- In research by Miao et al. (2019), a strain of Acinetobacter sp. was used for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to synthesize a chiral intermediate of Miconazole, an antifungal agent. This study highlights the application of biocatalysis in drug synthesis (Miao et al., 2019).

Wirkmechanismus

Target of Action

The compound 1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone is a derivative of diclofenac, which is known to target Cox-1 and Cox-2 enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with its targets, Cox-1 and Cox-2 enzymes, by binding to their active sites . This binding inhibits the enzymes’ activity, thereby reducing the production of prostaglandins . The reduction in prostaglandin levels leads to decreased inflammation and pain signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . By inhibiting Cox-1 and Cox-2 enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects include reduced inflammation and pain signaling, as well as potential antimicrobial activity .

Pharmacokinetics

Diclofenac is known for its good absorption and distribution, metabolism in the liver, and excretion through the kidneys . These properties contribute to its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain signaling due to decreased prostaglandin production . Additionally, some diclofenac derivatives have shown antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

Eigenschaften

IUPAC Name |

1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2OS/c1-6(16)9-5-14-11(17-9)15-8-4-2-3-7(12)10(8)13/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKHJQWJZABRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)NC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.